Home > Products > Screening Compounds P106650 > N-Desalkyl itraconazole
N-Desalkyl itraconazole - 1427177-48-7

N-Desalkyl itraconazole

Catalog Number: EVT-1478130
CAS Number: 1427177-48-7
Molecular Formula: C31H30Cl2N8O4
Molecular Weight: 649.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one is a member of piperazines.
Overview

N-Desalkyl itraconazole is a significant metabolite of itraconazole, a widely used triazole antifungal agent. Itraconazole is primarily metabolized in the liver by cytochrome P450 3A4 to produce several metabolites, including hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole. The pharmacokinetics and biological activity of N-desalkyl itraconazole are less understood compared to its parent compound and other metabolites, which limits its clinical relevance and application.

Synthesis Analysis

Methods and Technical Details

N-Desalkyl itraconazole is synthesized through the metabolic pathway of itraconazole, predominantly via the action of cytochrome P450 3A4. The synthesis process involves the removal of the alkyl side chain from itraconazole, leading to the formation of N-desalkyl itraconazole. Analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been employed to quantify N-desalkyl itraconazole in biological samples. These methods allow for precise measurement of concentrations in plasma and other biological fluids, facilitating pharmacokinetic studies .

Molecular Structure Analysis

Structure and Data

The molecular formula for N-desalkyl itraconazole is C_18H_20ClN_5O_2. The structure features a triazole ring similar to its parent compound, but with the absence of the alkyl substituent that characterizes itraconazole. This structural modification influences its pharmacological properties and interactions within biological systems.

Key structural data include:

  • Molecular Weight: Approximately 359.84 g/mol
  • Structural Features: Presence of a triazole ring, aromatic components, and a chloro group.
Chemical Reactions Analysis

Reactions and Technical Details

N-Desalkyl itraconazole undergoes various chemical reactions that are crucial for understanding its biological activity. As a metabolite, it can participate in further metabolic transformations or interact with biological targets. Notably, it has been studied for its potential role in inhibiting cytochrome P450 enzymes, particularly CYP3A4, which can lead to drug-drug interactions when co-administered with other medications .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Desalkyl itraconazole exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on the solvent system; studies have indicated that solubility increases with temperature.
  • Stability: The compound's stability under physiological conditions influences its bioavailability and therapeutic efficacy.

Relevant data includes solubility measurements in various solvents and stability profiles under different conditions .

Applications

Scientific Uses

N-Desalkyl itraconazole has primarily been studied for its role as a metabolite in pharmacokinetic studies related to itraconazole therapy. Its quantification in clinical settings aids in understanding drug interactions and optimizing therapeutic regimens involving triazole antifungals. Additionally, research into its inhibitory effects on cytochrome P450 enzymes provides insights into potential drug-drug interactions that could arise from concurrent use with other medications metabolized by these pathways .

Chemical Characterization of N-Desalkyl Itraconazole

Structural Elucidation and Nomenclature

N-Desalkyl itraconazole (ND-ITZ), systematically named as 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one (CAS: 89848-41-9), is a pharmacologically significant metabolite of the antifungal drug itraconazole. Its molecular formula is C₃₁H₃₀Cl₂N₈O₄ with a molecular weight of 649.53 g/mol [2] [9]. Structurally, ND-ITZ results from the oxidative cleavage of the sec-butyl side chain attached to the triazolone ring of itraconazole (C₃₅H₃₈Cl₂N₈O₄, MW: 705.63 g/mol) [7]. This transformation eliminates the N-sec-butyl group while retaining the dioxolane-triazole pharmacophore and piperazine linker essential for biological activity [6] [8]. The metabolite maintains the cis-configuration at the dioxolane ring (C2-C4 positions), a stereochemical feature critical for its interaction with cytochrome P450 enzymes [8].

Table 1: Structural Comparison of Itraconazole and N-Desalkyl Itraconazole

CharacteristicItraconazoleN-Desalkyl Itraconazole
Molecular FormulaC₃₅H₃₈Cl₂N₈O₄C₃₁H₃₀Cl₂N₈O₄
Molecular Weight705.63 g/mol649.53 g/mol
CAS Number84625-61-689848-41-9
Key Structural FeatureN-sec-butyltriazoloneTriazolone ring
Chiral Centers32 (dioxolane ring)

Molecular Properties and Physicochemical Stability

ND-ITZ exhibits high lipophilicity with a predicted logP value of approximately 5.2, marginally lower than itraconazole (logP ~5.7) due to the loss of the sec-butyl group [4]. This property contributes to its extensive plasma protein binding (>99%), similar to the parent drug [5]. The compound demonstrates poor aqueous solubility (<1 μg/mL), consistent with its structural class . Stability studies indicate ND-ITZ is susceptible to oxidative degradation under accelerated conditions, forming keto and hydroxyl derivatives [6] [10]. In biological matrices, it remains stable at -80°C for long-term storage, but shows sensitivity to photodegradation in solution [1]. The pKa of the triazolone nitrogen is estimated at 3.7, influencing ionization state across physiological pH ranges .

Synthetic Pathways and Impurity Profiling

ND-ITZ is produced through biotransformation and chemical synthesis:

  • Biological Pathway: Hepatic CYP3A4-mediated oxidative N-dealkylation of itraconazole generates ND-ITZ in vivo [4] [5]. This reaction proceeds via carbon hydroxylation adjacent to the triazolone nitrogen, followed by spontaneous cleavage to yield ND-ITZ and butyraldehyde [8].
  • Chemical Synthesis: Two primary routes exist:
  • Dealkylation of Itraconazole: Direct oxidative cleavage using strong oxidants (e.g., ceric ammonium nitrate) [6].
  • De Novo Synthesis: Condensation of 1-[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy-4-(piperazin-1-yl)benzene with 4-(4H-1,2,4-triazol-3-yl)aniline derivatives [9].

Impurity profiling reveals several structurally related compounds in ND-ITZ preparations:

  • Dioxolane Ring-Opened Products: Formed under acidic conditions or enzymatic hydrolysis [8] [10].
  • Isomeric Impurities: Resulting from stereochemical inversion at C2 or C4 positions [6] [8].
  • Oxidative Impurities: Including keto-ITZ and hydroxylated derivatives at aromatic rings [6] [10].

Table 2: Common Impurities in ND-ITZ Synthesis

ImpurityStructural FeatureOrigin
Keto-itraconazoleKetone at sec-butyl remnantIncomplete dealkylation
Hydroxy-itraconazoleHydroxylation at triazolone ringOxidative side reaction
Dioxolane-opened derivativeCleaved dioxolane ringAcidic hydrolysis
cis-trans IsomersAltered stereochemistry at dioxolaneEpimerization during synthesis

Isotopic Labeling Techniques

Deuterated ND-ITZ derivatives serve as critical internal standards for mass spectrometry-based quantification:

  • ND-ITZ-d₈: Incorporates deuterium at eight positions (predominantly aromatic rings), used in LC-MS/MS methods to correct for matrix effects and extraction variability [1] [4]. This stable isotopologue exhibits identical chromatographic behavior to native ND-ITZ but is distinguished by a +8 Da mass shift [4].
  • Synthesis Approaches: Deuterated analogs are prepared via:
  • Catalytic Exchange: Using deuterated solvents and catalysts under high temperature/pressure (limited regioselectivity) [9].
  • Building Block Assembly: Incorporating deuterium-labeled 1,2,4-triazole or dichlorophenyl precursors during stepwise synthesis [4].

Applications include:

  • Pharmacokinetic Studies: Enabling simultaneous quantification of ND-ITZ, itraconazole, and hydroxyitraconazole in human plasma with LLOQs of 1 ng/mL [1].
  • Metabolic Flux Analysis: Tracing deuterium patterns to elucidate CYP3A4-mediated metabolic pathways [8] [10].
  • Protein Binding Studies: Differentiating bound/free fractions in equilibrium dialysis assays [5].

Properties

CAS Number

1427177-48-7

Product Name

N-Desalkyl itraconazole

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one

Molecular Formula

C31H30Cl2N8O4

Molecular Weight

649.5 g/mol

InChI

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m0/s1

InChI Key

FBAPZOQKYAPBHI-DHIFEGFHSA-N

Synonyms

cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one;

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.